![molecular formula C14H17N3OS B2368929 6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one CAS No. 554423-58-4](/img/structure/B2368929.png)
6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and its role or use in industry or research. It may also include natural occurrence or synthetic production .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using spectroscopic methods (like NMR, IR, MS) to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including its behavior with various reagents .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Larvicidal and Antimicrobial Activities
Research has demonstrated that certain derivatives of 1,2,4-triazinones, including compounds similar to 6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one, have significant larvicidal and antimicrobial properties. These compounds were evaluated for growth inhibition against bacterial and fungal pathogens and showed potency in mosquito larvicidal activity (Kumara et al., 2015).
Amine Exchange Reactions
The compound has been studied for its ability to undergo amine exchange reactions with amino acids in aqueous solutions, leading to the formation of specific derivatives. These reactions have been explored for their potential in various chemical synthesis processes (Min’yan’ et al., 2010).
Chemical Modification and Reactivity
Studies have also focused on the chemical modification and reactivity of similar 1,2,4-triazinone compounds. These investigations are crucial for understanding the broader applications of these compounds in pharmaceuticals and other chemical industries (Collins et al., 2000).
Antimicrobial Study
Further research has included the synthesis of new derivatives and their evaluation for antimicrobial activity. This exploration is particularly relevant in the search for new antibacterial and antifungal agents (El-Shehry et al., 2020).
Structural and Mechanistic Studies
Studies have also been conducted on the structure and mechanism of action of these compounds, particularly in relation to their stability and reactivity under various conditions. This research provides valuable insights into their potential applications in different scientific fields (Ivanov et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[(4-tert-butylphenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(18)15-13(19)17-16-11/h4-7H,8H2,1-3H3,(H2,15,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLBOSHWBLWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=NNC(=S)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
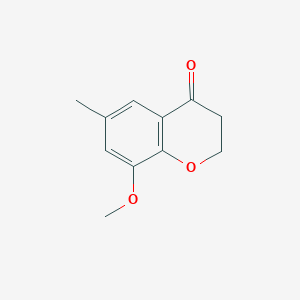
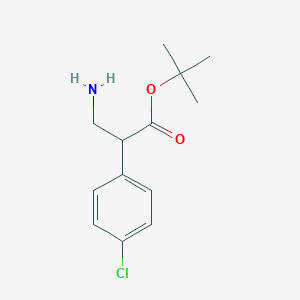
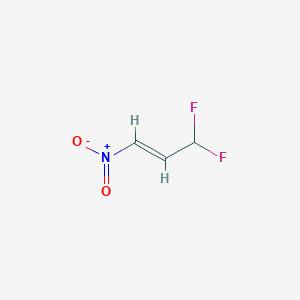
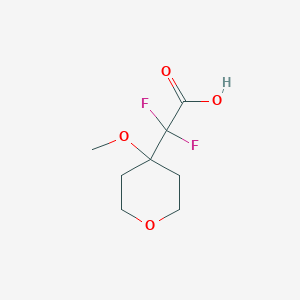
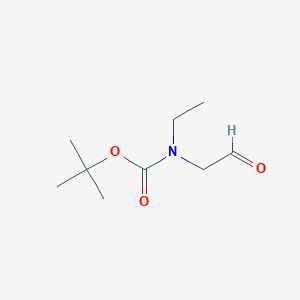
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
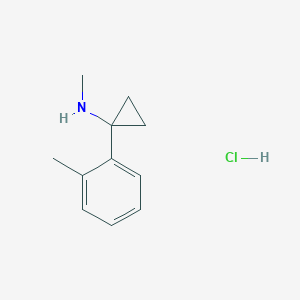

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)
